Methyl 3-bromo-4-(dimethylamino)benzoate
Overview
Description
“Methyl 3-bromo-4-(dimethylamino)benzoate” is a chemical compound with the molecular formula C10H12BrNO2 . It has an average mass of 258.112 Da and a monoisotopic mass of 257.005127 Da . This compound is an ester, and it is an important drug intermediate .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported . The synthesis involved heating the reactants to 80 °C for three days to form a dark purple viscous solution .Molecular Structure Analysis
The molecular structure of “Methyl 3-bromo-4-(dimethylamino)benzoate” can be analyzed using various techniques. For instance, the structure of a similar compound, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was found to have two crystallographically unique rotomers in the lattice .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-bromo-4-(dimethylamino)benzoate” can be complex and may require specific conditions for successful completion. For example, a related compound, Methyl 4-(bromomethyl)benzoate, is known to be a lachrymator and an important drug intermediate .Physical And Chemical Properties Analysis
“Methyl 3-bromo-4-(dimethylamino)benzoate” has a molecular formula of C10H12BrNO2 and an average mass of 258.112 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of Fluorescein Derivatives
Methyl 3-bromo-4-(dimethylamino)benzoate can be used in the synthesis of fluorescein derivatives . For instance, it has been used in the synthesis of 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF), a compound that exhibits pH-dependent fluorescence . This property makes BBDMAF and its derivatives useful in various applications, such as biological imaging and chemical sensing .
Development of pH-Sensitive Probes
The pH-dependent fluorescence of BBDMAF, a derivative of Methyl 3-bromo-4-(dimethylamino)benzoate, can be utilized in the development of pH-sensitive probes . These probes can be used in various fields, including biochemistry, medicine, and environmental science, to measure pH changes in different environments .
Cross-Coupling Reactions
The bromine moiety in Methyl 3-bromo-4-(dimethylamino)benzoate allows it to be used in various cross-coupling reactions . For example, it can undergo Suzuki and Sonogashira reactions, which are commonly used in organic synthesis to create carbon-carbon bonds .
Synthesis of Photoactive Compounds
Methyl 3-bromo-4-(dimethylamino)benzoate can be used in the synthesis of photoactive compounds . These compounds can change their physical or chemical properties in response to light, making them useful in applications such as data storage, molecular switches, and drug delivery .
Development of Light Responsive Smart Materials
The photoactive properties of compounds derived from Methyl 3-bromo-4-(dimethylamino)benzoate can be utilized in the development of light responsive smart materials . These materials can change their properties in response to light, which can be used in various applications, including separations, advanced sensors, and drug delivery .
Synthesis of Azobenzenes
Methyl 3-bromo-4-(dimethylamino)benzoate can be used in the synthesis of azobenzenes . Azobenzenes are a class of compounds that can undergo photoisomerization, making them useful in applications such as molecular switches and data storage .
Safety and Hazards
While specific safety and hazard information for “Methyl 3-bromo-4-(dimethylamino)benzoate” was not found, similar compounds are known to be hazardous. For instance, Methyl 4-(bromomethyl)benzoate is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Methyl 3-bromo-4-(dimethylamino)benzoate, like other benzylic compounds, may undergo reactions at the benzylic position. These reactions could include free radical bromination and nucleophilic substitution . The compound’s interaction with its targets could result in changes to the target’s function, potentially influencing biochemical pathways within the cell .
Biochemical Pathways
Given the compound’s structure, it may influence pathways involving aromatic compounds and amine groups .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 3-bromo-4-(dimethylamino)benzoate . These factors can affect the compound’s solubility, reactivity, and interactions with its targets .
properties
IUPAC Name |
methyl 3-bromo-4-(dimethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJWGTLXWPPRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661065 | |
Record name | Methyl 3-bromo-4-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-4-(dimethylamino)benzoate | |
CAS RN |
71695-21-1 | |
Record name | Methyl 3-bromo-4-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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